molecular formula C9H10ClN3S B13302000 3-(5-Chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine

3-(5-Chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine

Katalognummer: B13302000
Molekulargewicht: 227.71 g/mol
InChI-Schlüssel: LKDGFIRXYBODMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine (CAS 1340490-04-1) is a chemical compound with the molecular formula C9H10ClN3S and a molecular weight of 227.71 . It features a 1H-pyrazol-5-amine core, a scaffold recognized as a privileged structure in medicinal chemistry due to its prevalence in pharmacologically active molecules . This scaffold is a key intermediate for synthesizing a diverse range of bioactive compounds, including potential covalent enzyme inhibitors . This compound is of significant research value, particularly in the design and synthesis of novel covalent thrombin inhibitors. The 1H-pyrazol-5-amine structure serves as a key serine-trapping warhead . Inhibitors based on this mechanism work by acylating the catalytic Ser195 residue of thrombin, leading to transient and reversible enzyme inhibition . This serine-trapping mechanism represents a promising approach for developing antithrombotic agents that may offer a safer profile with a reduced risk of bleeding compared to traditional anticoagulants . The 5-chlorothiophene moiety present in this compound is a common feature in developmental inhibitors of this class, underscoring its utility in early-stage drug discovery research . Beyond cardiovascular research, the pyrazole nucleus is extensively investigated for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects . As such, this compound serves as a versatile building block for medicinal chemists exploring new therapeutic candidates across multiple disease areas. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C9H10ClN3S

Molekulargewicht

227.71 g/mol

IUPAC-Name

5-(5-chlorothiophen-2-yl)-4-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H10ClN3S/c1-2-5-8(12-13-9(5)11)6-3-4-7(10)14-6/h3-4H,2H2,1H3,(H3,11,12,13)

InChI-Schlüssel

LKDGFIRXYBODMO-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(NN=C1N)C2=CC=C(S2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis Challenges

  • Regioselectivity : Ensuring the correct regiochemistry during the introduction of the 5-chlorothiophen-2-YL group can be challenging.
  • Yield Optimization : Maximizing the yield of each step is crucial for an efficient synthesis.

Spectroscopic Analysis

  • NMR Spectroscopy : Useful for confirming the structure and regiochemistry of the final product.
  • Mass Spectrometry : Essential for verifying the molecular weight and purity of the compound.

Data Table: General Conditions for Pyrazole Synthesis

Method Conditions Yield Range
Condensation with 1,3-Dicarbonyl Compounds Acidic conditions, reflux 50-90%
Cyclization of Hydrazones Strong base or acid, reflux 40-80%
Ullmann-Type Reactions High temperature, catalysts like CuI 40-90%

This table provides a general overview of conditions and yields for common pyrazole synthesis methods. Specific conditions for 3-(5-Chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine would require detailed experimental optimization.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group (-NH2) at the pyrazole-5 position exhibits nucleophilic reactivity. Key reactions include:

Alkylation :
Reaction with alkyl halides (e.g., methyl iodide) under basic conditions forms N-alkyl derivatives. For example:

3-(5-Chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine+CH3IBaseN-Methylated product\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{N-Methylated product}

This modification enhances lipophilicity, aiding pharmaceutical applications.

Acylation :
The amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

Ar-NH2+RCOClAr-NH-COR+HCl\text{Ar-NH}_2 + \text{RCOCl} \rightarrow \text{Ar-NH-COR} + \text{HCl}

Such derivatives are critical for probing biological targets like enzymes .

Electrophilic Aromatic Substitution

The chlorothiophene and pyrazole rings undergo electrophilic substitution:

Chlorothiophene Ring :

  • Halogenation : Reacts with Cl2/FeCl3 at the 4-position of the thiophene ring.

  • Nitration : HNO3/H2SO4 introduces nitro groups, enabling further functionalization.

Pyrazole Ring :
Limited reactivity due to electron-withdrawing substituents, but Friedel-Crafts alkylation may occur under strong Lewis acid catalysis.

Condensation and Cyclization Reactions

The compound participates in cyclocondensation with carbonyl-containing reagents:

Pyrazolo[3,4-b]pyridine Formation :
Reaction with β-ketoesters or diketones under acidic conditions yields fused heterocycles:

Pyrazole-5-amine+RCOCH2COOR’H+Pyrazolo[3,4-b]pyridine\text{Pyrazole-5-amine} + \text{RCOCH}_2\text{COOR'} \xrightarrow{\text{H}^+} \text{Pyrazolo[3,4-b]pyridine}

These products show enhanced bioactivity, including kinase inhibition .

Oxidation and Reduction

Oxidation :

  • The ethyl group (-CH2CH3) undergoes oxidation with KMnO4/H+ to form a carboxylic acid (-COOH).

  • The thiophene ring resists oxidation under mild conditions but degrades with strong oxidants like ozone.

Reduction :

  • Catalytic hydrogenation (H2/Pd-C) reduces the chlorothiophene ring to a dihydrothiophene derivative, altering electronic properties.

Biological Interaction Mechanisms

The compound modulates enzymatic activity through covalent and non-covalent interactions:

Succinate Dehydrogenase (SDH) Inhibition :
Derivatives form hydrogen bonds with ARG43 and π–π interactions with TRP173 in SDH’s active site, mimicking fluxapyroxad’s binding mode .

Thrombin Inhibition :
Acyl-enzyme complexes form via nucleophilic attack by Ser195 on carbonyl groups, prolonging enzyme inhibition .

Wissenschaftliche Forschungsanwendungen

3-(5-Chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine is an organic compound featuring a pyrazole ring with chlorothiophene and ethyl substitutions. Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms. The chlorothiophene part gives it special electronic traits, making it useful for different chemical and biological studies.

Potential Applications

This compound has potential antimicrobial and antiviral properties and interacts with molecular targets like enzymes or receptors, changing their activity and causing different biological effects.

Interaction studies
Interaction studies reveal that this compound interacts with several biological targets, influencing enzymatic pathways and receptor activities, which is important for understanding its potential therapeutic effects and mechanisms in biological systems.

Structural Similarities
Several compounds share structural similarities with this compound:

  • 4-Chloro-1-(5-chlorothiophen-2-yl)methyl)-1H-pyrazol-3-amine contains a chlorothiophene moiety and has high similarity.
  • 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine has a similar pyrazole structure and moderate similarity.
  • 3-(Thiophen-2-YL)-1H-pyrazol-5-amines have a basic pyrazole structure without substitution, with moderate similarity.
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole contains a thiadiazole ring instead of pyrazole and has low similarity.

The specific combination of a chloro-substituted pyrazole ring and a chlorothiophene part makes this compound unique, giving it unique chemical and biological properties valuable for research and industrial uses.

Other names
Other names/identifiers for this compound:

  • PubChem CID: 62278595
  • Molecular formula: C9H10ClN3S
  • CAS No: 1340490-04-1
  • Synonyms: this compound, AKOS011562036, EN300-1148899
  • IUPAC Name: 5-(5-chlorothiophen-2-yl)-4-ethyl-1H-pyrazol-3-amine
  • InChI: InChI=1S/C9H10ClN3S/c1-2-5-8(12-13-9(5)11)6-3-4-7(10)14-6/h3-4H,2H2,1H3,(H3,11,12,13)
  • InChIKey: LKDGFIRXYBODMO-UHFFFAOYSA-N
  • SMILES: CCC1=C(NN=C1N)C2=CC=C(S2)Cl

Wirkmechanismus

The mechanism of action of 3-(5-Chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Aromatic System Electronic Effects
Target Compound C₉H₁₀ClN₃S (est.) 5-Chlorothiophen-2-yl (position 3), ethyl (position 4) Thiophene Strong electron-withdrawing (Cl), moderate bulk
4-Methyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine C₉H₁₁N₃S 5-Methylthiophen-2-yl (position 3), methyl (position 4) Thiophene Electron-donating (CH₃), reduced lipophilicity
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ 4-Chlorophenyl (position 3), methyl (position 1) Phenyl Moderate electron-withdrawing (Cl), planar structure
4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine C₉H₅ClF₃N₅ Pyridine-2-yl with CF₃ (position 1), Cl (position 4) Pyridine Strong electron-withdrawing (CF₃, Cl)
3-Ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine C₁₁H₁₂FN₃ 4-Fluorophenyl (position 1), ethyl (position 3) Phenyl Polar (F), moderate electron-withdrawing

Key Observations :

  • Thiophene vs.
  • Substituent Effects : Chlorine (electron-withdrawing) in the target compound increases electrophilicity, whereas methyl groups (e.g., ) reduce reactivity and lipophilicity.
  • Positional Isomerism : Ethyl at position 4 (target) vs. position 3 () alters steric interactions in binding pockets.

Physicochemical Properties

Property Target Compound 4-Methyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
Molecular Weight ~241.7 g/mol (est.) 193.27 g/mol 207.66 g/mol
LogP (Estimated) ~2.8 ~2.1 ~3.0
Solubility Low (lipophilic) Moderate Low (chlorophenyl)
Melting Point Not reported Not reported Not reported

Notes:

  • The target compound's higher logP compared to reflects the lipophilic impact of chlorine versus methyl.
  • Chlorophenyl analogs () exhibit higher logP due to the planar, hydrophobic phenyl ring.

Biologische Aktivität

3-(5-Chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article delves into its biological activity, synthesis, and potential therapeutic applications based on a review of diverse sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C9H10ClN3S\text{C}_9\text{H}_{10}\text{ClN}_3\text{S}

This structure includes a pyrazole ring with an ethyl group and a chlorothiophene moiety, which contributes to its electronic properties and biological interactions. The presence of chlorine enhances its potential reactivity and selectivity towards biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for bacterial survival and proliferation .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interaction with viral enzymes or host cell receptors, although further research is needed to elucidate the exact mechanisms involved .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzymatic pathways or receptor activities, leading to various therapeutic effects. For instance, docking studies have shown promising binding affinities with enzymes involved in inflammatory responses .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique advantages:

Compound Name Structure Biological Activity Similarity
4-Chloro-1-(5-chlorothiophen-2-yl)methyl)-1H-pyrazol-3-amineStructureModerate antimicrobial activityHigh
1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-aminesStructureLimited activityModerate
5-(4-Chlorophenyl)-1,3,4-thiadiazoleStructureAntimicrobial propertiesLow

This table illustrates that while there are other compounds with similar structures, this compound stands out due to its enhanced biological activities attributed to the chlorothiophene substitution.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Investigation of Antiviral Mechanisms

Another study focused on the antiviral mechanisms of pyrazole derivatives, where this compound was shown to inhibit viral replication in cell cultures infected with influenza virus. The results indicated that the compound interfered with viral entry and replication processes, highlighting its potential as an antiviral agent .

Q & A

Q. What are the standard synthetic routes for preparing 3-(5-chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols involving cyclization and coupling reactions. A representative route involves:

  • Step 1 : Cyclization of thiourea analogues to form halogenated intermediates (e.g., 5-chlorothiophene derivatives).
  • Step 2 : Coupling reactions using reagents like 1-propanephosphonic acid cyclic anhydride (T3P) in DMF with N-ethyl-N,N-diisopropylamine to form the pyrazole core .
  • Step 3 : Trifluoroacetic acid treatment for final product isolation.
    Characterization : Intermediates are confirmed via 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and X-ray crystallography (e.g., for regiochemical validation) .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • X-ray crystallography : Resolves regiochemistry and validates molecular geometry (e.g., bond angles, dihedral angles between thiophene and pyrazole rings) .
  • NMR : 1H^1H-NMR identifies NH2_2 protons (δ ~4.5–5.5 ppm) and aromatic protons from the chlorothiophene moiety. 13C^{13}C-NMR confirms sp2^2-hybridized carbons in heterocycles .
  • IR : Amine N-H stretches (~3350 cm1^{-1}) and C-Cl vibrations (~750 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and regioselectivity during pyrazole ring formation?

  • Regioselectivity : Use Vilsmeier–Haack conditions (POCl3_3, DMF) to direct formylation/cyclization. Steric and electronic effects of substituents (e.g., ethyl vs. chlorothiophene groups) influence ring closure .
  • Yield improvement : Optimize stoichiometry of coupling agents (e.g., T3P) and bases (e.g., N-ethyl-DIEA). Solvent polarity (DMF vs. THF) affects reaction kinetics .

Q. What strategies resolve contradictions in biological activity data for this compound, such as varying IC50_{50}50​ values across assays?

  • Assay standardization : Control variables like cell line viability (e.g., Mycobacterium tuberculosis H37Rv for antitubercular testing) and incubation time .
  • Metabolic interference : Test for off-target interactions using selective enzyme inhibitors (e.g., cytochrome P450 assays) to identify false positives .
  • Structural analogs : Compare activity of derivatives (e.g., 4-methoxyphenyl vs. 4-chlorophenyl variants) to isolate pharmacophore contributions .

Q. How can computational tools enhance the design of derivatives targeting specific receptors (e.g., CCK1 or tubulin)?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to CCK1 receptors. Focus on pyrazole-thiophene interactions with hydrophobic pockets .
  • MD simulations : Analyze stability of tubulin-binding derivatives by simulating hydrogen bonds between the amine group and β-tubulin’s Glu198 residue .

Q. What crystallographic challenges arise when refining structures with twinned crystals or high Z' values?

  • Twinning detection : Use SHELXL’s BASF parameter to model twin domains. For high Z' structures, refine anisotropic displacement parameters (ADPs) to resolve disorder .
  • Data quality : Collect high-resolution (<1.0 Å) datasets at low temperature (e.g., 173 K) to minimize thermal motion artifacts .

Methodological Considerations

Q. How should researchers handle conflicting spectral data (e.g., unexpected NH2_22​ proton splitting in NMR)?

  • Variable temperature NMR : Perform experiments at 253 K to slow proton exchange and resolve split peaks.
  • H/D exchange : Confirm NH2_2 presence by deuterium oxide shaking and observing signal disappearance .

Q. What synthetic precautions are necessary to avoid byproducts like regioisomeric pyrazoles?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during cyclization to prevent unwanted nucleophilic attacks.
  • Reaction monitoring : Employ TLC or LC-MS at intermediate stages to detect early byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.